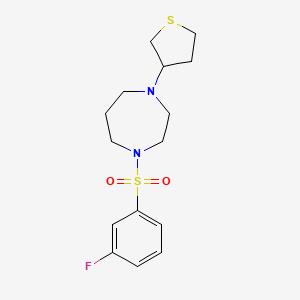

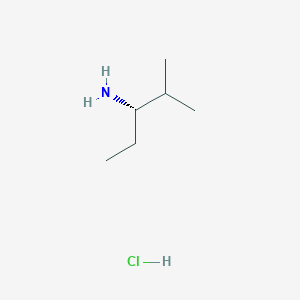

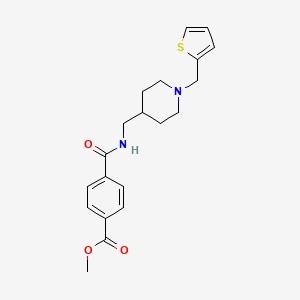

![molecular formula C20H22N4O3S B2405410 N-(3-甲氧基苯基)-2-{4-[3-(2-噻吩基)-1,2,4-恶二唑-5-基]哌啶-1-基}乙酰胺 CAS No. 1251544-20-3](/img/structure/B2405410.png)

N-(3-甲氧基苯基)-2-{4-[3-(2-噻吩基)-1,2,4-恶二唑-5-基]哌啶-1-基}乙酰胺

- 点击 快速询问 获取最新报价。

- 提供有竞争力价格的高质量产品,您可以更专注于研究。

描述

This compound is a complex organic molecule with several functional groups. It contains a methoxyphenyl group, a thienyl group, an oxadiazole ring, and a piperidine ring. These groups are common in many pharmaceuticals and could potentially give the compound a variety of biological activities .

Molecular Structure Analysis

The molecular structure of this compound would be quite complex due to the presence of several different functional groups. The compound would likely have several stereocenters, leading to the possibility of multiple stereoisomers .Chemical Reactions Analysis

The compound’s reactivity would be influenced by its functional groups. For example, the oxadiazole ring is aromatic and thus relatively stable, but it can participate in electrophilic substitution reactions. The piperidine ring is a secondary amine and can therefore act as a nucleophile or base .Physical And Chemical Properties Analysis

The physical and chemical properties of this compound would depend on its specific structure. For example, the presence of the polar methoxyphenyl and oxadiazole groups could increase its solubility in polar solvents .科学研究应用

合成和镇痛效能评估

一项研究描述了包括与 N-(3-甲氧基苯基)-2-{4-[3-(2-噻吩基)-1,2,4-恶二唑-5-基]哌啶-1-基}乙酰胺相关的化合物系列的合成和静脉内镇痛活性,重点介绍了它们的最佳镇痛效能和短作用时间。甲氧基乙酰胺药效团产生了具有显着镇痛活性的化合物,其中一种被发现比吗啡和芬太尼显着更有效,使其成为需要快速恢复的短手术的优秀候选药物 (Lalinde et al., 1990)。

抗菌和抗肿瘤活性

另一项研究工作重点关注使用 3-甲氧基苯酚作为起始物质的设计和合成衍生物。这些化合物,包括 N-(3-甲氧基苯基)-2-{4-[3-(2-噻吩基)-1,2,4-恶二唑-5-基]哌啶-1-基}乙酰胺类似物,针对其对各种细菌和真菌的体外抗菌活性以及对人肿瘤细胞系的抗增殖活性进行了评估。值得注意的是,带有 1,3,4-恶二唑环和 6-甲氧基苯并噻唑部分的化合物对肺癌和乳腺癌细胞系表现出最高的抑制活性,表明它们作为化疗药物的潜力 (Kaya et al., 2017)。

抗菌潜力

对带有氮杂环和 1,3,4-恶二唑杂环核的乙酰胺衍生物的研究评估了它们的抗菌潜力。一项研究发现,这些化合物是中等抑制剂,但对革兰氏阴性菌株的活性相对较高,突出了它们在开发新型抗菌剂中的重要性 (Iqbal et al., 2017)。

酶抑制活性

N-(取代)-5-(1-(4-甲氧基苯磺酰)哌啶-4-基)-4H-1,2,4-三唑-3-基硫)乙酰胺的合成及其对各种酶的评估突出了该化合物在医学应用中的潜力。一种特定化合物对牛碳酸酐酶、乙酰胆碱酯酶和丁酰胆碱酯酶表现出良好的活性,表明其作为治疗剂的潜力 (Virk et al., 2018)。

对癌细胞系的细胞毒性

对包括 5-[2-(4-甲氧基苯基)吡啶-3-基]-1, 3, 4-恶二唑-2-硫醇的 2-氯 N-芳基取代乙酰胺衍生物在内的新型化合物的合成和表征的研究证明了它们对各种癌细胞系的细胞毒性。这项研究突出了此类化合物在癌症治疗中的潜力,某些化合物对特定细胞系表现出高细胞毒性 (Vinayak et al., 2014)。

未来方向

属性

IUPAC Name |

N-(3-methoxyphenyl)-2-[4-(3-thiophen-2-yl-1,2,4-oxadiazol-5-yl)piperidin-1-yl]acetamide |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C20H22N4O3S/c1-26-16-5-2-4-15(12-16)21-18(25)13-24-9-7-14(8-10-24)20-22-19(23-27-20)17-6-3-11-28-17/h2-6,11-12,14H,7-10,13H2,1H3,(H,21,25) |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

SKLXTNNKNBLTNB-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=CC=CC(=C1)NC(=O)CN2CCC(CC2)C3=NC(=NO3)C4=CC=CS4 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C20H22N4O3S |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

398.5 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

N-(3-methoxyphenyl)-2-{4-[3-(thiophen-2-yl)-1,2,4-oxadiazol-5-yl]piperidin-1-yl}acetamide | |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

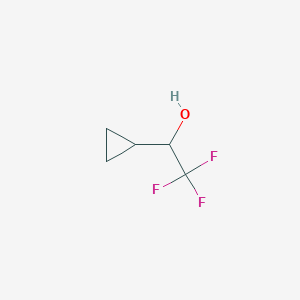

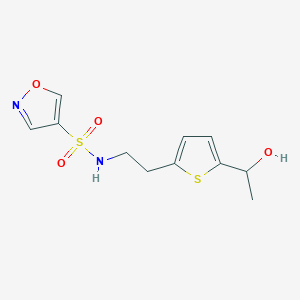

![butyl 4-(3-(2-oxobenzo[d]oxazol-3(2H)-yl)propanamido)benzoate](/img/structure/B2405329.png)

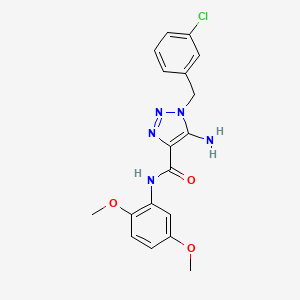

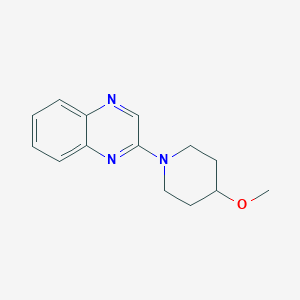

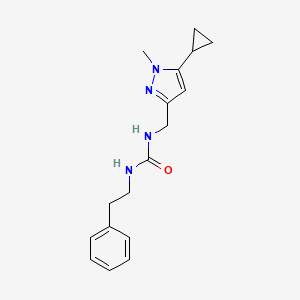

![N-(2-methylbenzyl)-1-{[4-(5-methyl-1,2,4-oxadiazol-3-yl)-2-thienyl]sulfonyl}piperidine-3-carboxamide](/img/structure/B2405334.png)

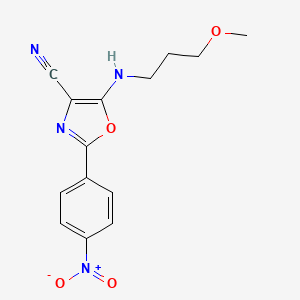

![Methyl (3aR,6aR)-5-(2-chloropropanoyl)-3,3a,4,6-tetrahydro-2H-furo[2,3-c]pyrrole-6a-carboxylate](/img/structure/B2405339.png)

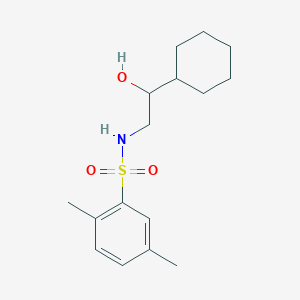

![N-(4-methoxyphenyl)-1-methyl-2-[(4-methylphenyl)sulfanyl]-1H-indole-3-carboxamide](/img/structure/B2405342.png)